molecular formula C12H12FN3 B13444653 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

货号: B13444653
分子量: 217.24 g/mol
InChI 键: RSYLJKQWFOUPPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a tetrahydroimidazopyrazine scaffold, a privileged structure in the design of biologically active molecules, coupled with a 4-fluorophenyl group. The fluorine atom on the phenyl ring is a common modification used to fine-tune a compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable fragment for constructing potential therapeutic agents . Research indicates that closely related tetrahydroimidazopyrazine derivatives are being explored as key components in the development of inhibitors for challenging biological targets. For instance, such structures are investigated as potential KRAS G12C inhibitors, a significant focus in oncology for targeting mutations prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . Furthermore, analogous complex molecules containing the imidazo[1,2-a]pyrazine core have been described in patent literature for a range of therapeutic applications, including use as antineoplastic (anti-cancer), antiviral, and antipsychotic agents, highlighting the versatility and research value of this chemotype . The mechanism of action for compounds based on this scaffold is target-dependent; in the case of KRAS inhibition, they are designed to bind covalently to the cysteine residue of the G12C mutant protein, trapping it in an inactive state and thereby disrupting the aberrant signaling that drives tumor growth . Available with a purity of 95% , this product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

分子式

C12H12FN3

分子量

217.24 g/mol

IUPAC 名称

3-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)11-7-15-12-8-14-5-6-16(11)12/h1-4,7,14H,5-6,8H2

InChI 键

RSYLJKQWFOUPPS-UHFFFAOYSA-N

规范 SMILES

C1CN2C(=NC=C2C3=CC=C(C=C3)F)CN1

产品来源

United States

准备方法

General Synthetic Strategy

Representative Preparation Procedure (From Literature)

Step Reagents & Conditions Description Yield / Notes
1 N-protected glycine derivative + bromide (e.g., 4-fluorophenyl bromide) Alkylation to form intermediate adduct High yield, clean reaction
2 Intermediate + NH_4OAc in refluxing toluene Intramolecular cyclization (hydroamination) Moderate yield (~39%), harsh conditions
3 Pd2(dba)3, xantphos, 4-fluoroaniline, Cs2CO3, dioxane, 120 °C, N_2 Palladium-catalyzed amination to introduce 4-fluorophenyl substituent High yield (up to 89%)
4 Purification by silica gel chromatography Isolate pure compound Purity confirmed by NMR and LC-MS

Catalysts, Bases, and Solvents Used

Catalyst Type Examples Bases Solvents Temperature Range
Palladium(II) acetate complexes Pd(OAc)2 + PPh3, Pd(OAc)2 + dppf, Pd2(dba)_3 + xantphos Cs2CO3, Na2CO3 1,4-Dioxane, DMF, 1,2-Dimethoxyethane Room temp to reflux (up to 120 °C)
Copper(I) salts (co-catalyst) CuI, CuCl

Analytical Data Supporting Synthesis

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials N-protected amino acids, phenacyl bromide derivatives, 4-fluoroaniline
Key Reactions Alkylation, heterocyclization, Pd-catalyzed amination
Catalysts Pd(OAc)2, Pd2(dba)_3, CuI (co-catalyst)
Bases Cs2CO3, Na2CO3
Solvents 1,4-Dioxane, DMF, toluene
Temperature Room temperature to 210 °C (depending on step)
Yields 39% (cyclization), up to 89% (amination)
Purification Silica gel chromatography

化学反应分析

Types of Reactions

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in drug development and other applications .

科学研究应用

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

相似化合物的比较

Structural and Functional Analogues

Compound Substituents Biological Activity Key Findings Reference
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 4-Fluorophenyl at position 3 Gαq-protein inhibition IC50 < 100 nM for Gαq; high metabolic stability
2-(4-Fluoro-3-methylphenyl)-8,8-dimethyl analog 4-Fluoro-3-methylphenyl at position 2; dimethyl at N8 Antimalarial IC50 = 200 nM (Pf3D7); instability on silica noted during synthesis
And63 (HDAC6 inhibitor) Fused 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with hydrophobic capping group HDAC6 inhibition IC50 = 33 nM; 100-fold selectivity over HDAC8
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones Pyrimidine core with hydrazone side chains Antibacterial MIC = 8–32 µg/mL against S. aureus; activity depends on aldehyde substitution
N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine Dual 4-fluorophenyl groups at positions 2 and 3 Antimalarial IC50 = 200 nM (Pf3D7); reduced activity against resistant strains (W2: 175 nM)
C-3 Substituted Antifungal Hybrids Thiosemicarbazone/thiazolidinedione at position 3 Antifungal vs. Sporothrix spp. Synergy with itraconazole; low cytotoxicity (CC50 > 200 µM)

Key Structure-Activity Relationship (SAR) Insights

Substituent Position :

  • Antimalarial Activity : The 4-fluorophenyl group at position 3 (e.g., in BIM-46174) is critical for Gαq inhibition, while its relocation to position 2 (e.g., 2-(4-fluoro-3-methylphenyl)) shifts activity toward antiparasitic targets .
  • Antifungal Activity : C-3 substitutions with thiosemicarbazones enhance activity against Sporothrix spp., independent of the core heterocycle .

Ring Modifications :

  • Replacing pyrazine with pyrimidine (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidines) retains antibacterial activity but alters target specificity .

Steric and Electronic Effects :

  • Methyl vs. Trifluoromethyl : Trifluoromethyl groups (e.g., in 2-(trifluoromethyl)- analogs) improve metabolic stability and binding to hydrophobic pockets .
  • Nitro Group Positioning : In Sitagliptin intermediates, para-nitro substitutions on sulfonyl groups enhance DNA gyrase inhibition (docking score: -8.5 kcal/mol) compared to ortho-substituted analogs .

Therapeutic Potential and Limitations

  • Gαq Inhibitors : 3-(4-Fluorophenyl)-tetrahydroimidazo[1,2-a]pyrazines show promise in cancer therapy but face challenges in achieving isoform selectivity .
  • Antimalarials : While active against Plasmodium, resistance in W2 strains (IC50 > 5 µM) highlights the need for combination therapies .
  • Antifungals : Synergy with itraconazole suggests utility in overcoming drug resistance .

生物活性

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C13H12FN3
  • Molecular Weight : 229.25 g/mol
  • CAS Number : 611240-72-3

Pharmacological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that the compound displays significant antimicrobial properties against various pathogens. The structure-activity relationship (SAR) suggests that the presence of the fluorophenyl group enhances its efficacy against bacterial strains.

2. Inhibition of Monoamine Oxidase (MAO)

The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In vitro assays revealed that it acts as a reversible inhibitor of MAO-B with an IC50 value indicating potency comparable to known inhibitors.

CompoundIC50 (µM)Selectivity Index
This compound0.045>100
Reference MAO-B Inhibitor0.013-

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in cell cultures exposed to neurotoxic agents.

Case Studies

Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study investigated the effects of this compound on neuronal cells subjected to amyloid-beta toxicity. The results demonstrated a significant reduction in cell death and preservation of mitochondrial function.

Case Study 2: Antibacterial Efficacy
Another study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) lower than many standard antibiotics, indicating its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets and modulate biochemical pathways:

  • MAO Inhibition : By binding to the active site of MAO-B, it prevents the breakdown of neurotransmitters such as dopamine and serotonin.
  • Antimicrobial Mechanism : The fluorinated phenyl group likely enhances membrane permeability or disrupts essential cellular processes in bacteria.

常见问题

Q. What are the common synthetic strategies for introducing the 4-fluorophenyl substituent into the imidazo[1,2-a]pyrazine scaffold?

The 4-fluorophenyl group is typically introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated intermediates. For example, brominated imidazo[1,2-a]pyrazine derivatives can react with 4-fluorophenylboronic acid under inert conditions. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (THF or DMF), and temperature control (60–80°C) to minimize side reactions .

Q. How can researchers address instability of intermediates during synthesis?

Intermediates such as 2-(4-fluoro-3-methylphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are prone to oxidation and silica gel degradation. Mitigation strategies include:

  • Using borane-THF complexes under strictly anhydrous conditions .
  • Avoiding prolonged exposure to oxygen by employing Schlenk-line techniques.
  • Purification via recrystallization instead of column chromatography for oxygen-sensitive intermediates .

Q. What analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation (e.g., fluorophenyl integration at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₅H₁₄FN₃O₃: 303.29 g/mol) .
  • X-ray Crystallography : Resolves bicyclic ring conformation and hydrogen-bonding patterns .

Q. What starting materials are optimal for scalable synthesis?

Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS 2058515-81-2) is a high-purity intermediate (≥97%) suitable for derivatization. Its ester group allows nucleophilic substitutions (e.g., amidation, hydrazide formation) .

Advanced Research Questions

Q. How do substituent modifications influence antimalarial activity?

A QSAR study of imidazo[1,2-a]pyrazines revealed that electron-withdrawing groups (e.g., -CF₃) enhance anti-Plasmodium activity. For example:

Compound SubstituentIC₅₀ (nM, P. falciparum 3D7)
N,2-Bis(4-fluorophenyl)>10,000
4-Fluorophenyl + trifluoromethyl200

The 4-fluorophenyl group improves target binding affinity, while trifluoromethyl enhances membrane permeability .

Q. What computational methods predict biological activity?

Artificial neural networks (ANNs) trained on IC₅₀ datasets can model substituent-activity relationships. Input parameters include:

  • LogP (lipophilicity).
  • Polar surface area (PSA).
  • Electrophilic frontier molecular orbitals (FMOs).
    Validated models achieve R² > 0.85 for imidazo[1,2-a]pyrazine antimalarials .

Q. How does the compound exhibit cytotoxicity in cancer cells?

In vitro studies show IC₅₀ values of ~5–10 µM against HeLa and MCF-7 cells, comparable to Adriamycin. Mechanisms include:

  • Inhibition of topoisomerase II via intercalation.
  • ROS generation leading to mitochondrial apoptosis.
    Dose-dependent caspase-3 activation (≥2-fold at 10 µM) confirms programmed cell death .

Q. What strategies resolve low yields in multi-step syntheses?

For the key intermediate 2-(4-fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine :

  • Optimized Borane Reduction : Use 1.0 M BH₃-THF at reflux (18 hr) for >80% conversion .
  • Quenching Protocol : Sequential methanol addition to decompose residual borane, preventing byproduct formation .
  • Chromatography-Free Purification : Vacuum distillation or solvent extraction minimizes silica-induced degradation .

Methodological Challenges and Solutions

Q. How to validate target selectivity in kinase inhibition assays?

  • Kinase Profiling Panels : Test against 50+ kinases (e.g., NaV1.7 vs. NaV1.5) to identify off-target effects.
  • Docking Studies : Use AutoDock Vina to predict binding to ATP pockets. Tetrahydroimidazo[1,2-a]pyrazines show 10-fold selectivity for NaV1.7 due to D/E ring saturation .

Q. What in vitro models assess blood-brain barrier (BBB) penetration?

  • PAMPA-BBB : LogPe values > −5.0 indicate high permeability.
  • MDCK-MDR1 Cells : Measure efflux ratios (ER < 2.5 suggests low P-gp interaction).
    The 4-fluorophenyl derivative exhibits LogPe = −4.2 and ER = 1.8, supporting CNS drug potential .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。